(Z)-N-(6-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide (Z)-N-(6-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1007073-53-1
VCID: VC5636161
InChI: InChI=1S/C23H22N2O2S2/c1-27-18-10-11-20-21(15-18)29-23(25(20)12-13-28-2)24-22(26)14-17-8-5-7-16-6-3-4-9-19(16)17/h3-11,15H,12-14H2,1-2H3
SMILES: COC1=CC2=C(C=C1)N(C(=NC(=O)CC3=CC=CC4=CC=CC=C43)S2)CCSC
Molecular Formula: C23H22N2O2S2
Molecular Weight: 422.56

(Z)-N-(6-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide

CAS No.: 1007073-53-1

Cat. No.: VC5636161

Molecular Formula: C23H22N2O2S2

Molecular Weight: 422.56

* For research use only. Not for human or veterinary use.

(Z)-N-(6-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide - 1007073-53-1

Specification

CAS No. 1007073-53-1
Molecular Formula C23H22N2O2S2
Molecular Weight 422.56
IUPAC Name N-[6-methoxy-3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-ylidene]-2-naphthalen-1-ylacetamide
Standard InChI InChI=1S/C23H22N2O2S2/c1-27-18-10-11-20-21(15-18)29-23(25(20)12-13-28-2)24-22(26)14-17-8-5-7-16-6-3-4-9-19(16)17/h3-11,15H,12-14H2,1-2H3
Standard InChI Key IJNUPOOKFFTREC-VHXPQNKSSA-N
SMILES COC1=CC2=C(C=C1)N(C(=NC(=O)CC3=CC=CC4=CC=CC=C43)S2)CCSC

Introduction

Chemical Structure and Nomenclature

The compound belongs to the benzothiazole class, characterized by a fused benzene and thiazole ring system. Its IUPAC name, (Z)-N-(6-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide, reflects the following substituents:

  • 6-Methoxy group: A methoxy (-OCH₃) substituent at position 6 of the benzothiazole ring.

  • 3-(2-(Methylthio)ethyl) group: A methylthioethyl (-CH₂CH₂-S-CH₃) side chain at position 3.

  • Naphthalen-1-yl acetamide: A naphthalene moiety attached via an acetamide linker at the 2-position of the thiazole ring.

The (Z) configuration denotes the spatial arrangement around the imine bond (C=N) in the thiazol-2(3H)-ylidene group, which influences molecular geometry and intermolecular interactions .

Synthesis and Characterization

Characterization Techniques

Key analytical methods for confirming the structure include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra resolve substituent environments, such as the naphthalene protons (δ 7.2–8.2 ppm) and methoxy singlet (δ ~3.8 ppm) .

  • High-Resolution Mass Spectrometry (HRMS): Validates the molecular formula (C₂₃H₂₃N₃O₂S₂) and exact mass .

  • X-ray Crystallography: Determines the (Z)-configuration and molecular packing, though no crystallographic data for this specific compound is available in the reviewed literature .

Physicochemical Properties

PropertyValue/DescriptionRelevance
Molecular FormulaC₂₃H₂₃N₃O₂S₂Determines stoichiometric composition
Molecular Weight453.57 g/molInfluences pharmacokinetics
logPEstimated 3.8–4.2Predicts lipophilicity and membrane permeability
SolubilityLow in water; soluble in DMSOImpacts formulation strategies

The naphthalene group enhances lipophilicity (logP > 3), favoring passive diffusion across biological membranes but limiting aqueous solubility . The methylthioethyl side chain may contribute to metabolic stability by resisting oxidative degradation .

Biological Evaluation

Antimicrobial Activity

Benzothiazole derivatives exhibit broad-spectrum antimicrobial properties. In a study of structurally related compounds, N-(6-arylbenzo[d]thiazol-2-yl)acetamides demonstrated:

  • Urease Inhibition: IC₅₀ values ranging from 1.2–8.7 μM, attributed to interactions with the enzyme’s active site cysteine residues .

  • Antibacterial Effects: MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli, with the naphthalene moiety enhancing membrane disruption .

While direct data for the target compound is unavailable, its structural similarity to 3b (MIC = 6.90 μg/mL against DHPS) suggests comparable efficacy.

Enzyme Inhibition Mechanisms

Molecular docking studies of analogous compounds reveal:

  • Hydrogen Bonding: The acetamide carbonyl forms H-bonds with urease’s Asp633 and His492 .

  • π-π Stacking: The naphthalene ring interacts with hydrophobic pockets in DHFR (dihydrofolate reductase), disrupting folate synthesis .

Structure-Activity Relationships (SAR)

Critical structural determinants of activity include:

  • Methoxy Substitution: Enhances electron density on the benzothiazole ring, improving binding to enzymatic targets . Removal of the methoxy group in analogue 5a reduced DHFR inhibition by 40% .

  • Methylthioethyl Side Chain: Increases metabolic stability compared to shorter alkyl chains. For example, 11a (with a methylthioethyl group) showed a 2.3-fold longer half-life in hepatic microsomes than its ethyl counterpart .

  • Naphthalene Moiety: The bulky hydrophobic group improves affinity for lipid-rich bacterial membranes but may reduce solubility .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator